(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide
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Overview
Description
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide: is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound, in particular, is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the s-phase kinase-associated protein 1 .
Mode of Action
It is likely that the compound interacts with its target protein, potentially altering its function or activity .
Result of Action
Similar compounds have shown antimicrobial and antitubercular activity .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . Another common method involves the cyclization of ortho-substituted anilines .
Industrial Production Methods
Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods often employ continuous flow reactors to optimize reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole amines .
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and natural products .
Biology
Biologically, indole derivatives are known for their role in cell signaling and regulation. This compound can be used in studies related to neurotransmitters and other biologically active indole derivatives .
Medicine
In medicine, indole derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders. This compound may be investigated for its potential therapeutic effects .
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other materials that require the indole structure .
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(1H-indol-3-yl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine
- (2S)-2-(1H-indol-3-yl)hexanoic acid
Uniqueness
What sets (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide apart from similar compounds is its specific substitution pattern on the indole ring and the presence of the N-methylpropanamide group. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTBLMQFTMPXBD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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